molecular formula C18H19ClN2O3 B243855 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

Cat. No. B243855
M. Wt: 346.8 g/mol
InChI Key: CCFQGZGHOYQSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as YM-155, is a small molecule inhibitor that has been extensively studied for its potential anti-cancer properties. It was first synthesized in 2006 by researchers at Astellas Pharma Inc. and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the inhibition of survivin expression at the transcriptional level. It does this by binding to a specific region of the survivin promoter called the Sp1 site, which is necessary for survivin gene expression. This binding prevents the recruitment of transcription factors to the Sp1 site, thereby reducing survivin mRNA levels and protein expression.
Biochemical and Physiological Effects:
3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells, including induction of apoptosis, inhibition of cell proliferation, and reduction of tumor growth in animal models. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is its specificity for survivin, which makes it a promising candidate for cancer therapy with minimal side effects. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells, as well as its potential toxicity to normal cells. Additionally, the optimal dosing and administration of 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in clinical settings are still being investigated.

Future Directions

There are several potential future directions for research on 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, including:
1. Combination therapy: 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide may be combined with other anti-cancer agents to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker development: Identifying biomarkers that predict response to 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide could help to select patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in humans, as well as optimal dosing and administration schedules.
4. Development of new survivin inhibitors: The development of new inhibitors that target different regions of the survivin promoter could help to overcome resistance mechanisms and improve the efficacy of anti-cancer therapy.

Synthesis Methods

The synthesis of 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves several steps, including the reaction of 5-methoxy-2-(4-morpholinyl)aniline with 3-chlorobenzoyl chloride in the presence of a base, followed by purification and isolation of the resulting product. The final compound is then characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. It works by inhibiting the expression of survivin, a protein that is overexpressed in many types of cancer and is associated with tumor growth and resistance to chemotherapy. By targeting survivin, 3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.

properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

3-chloro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H19ClN2O3/c1-23-15-5-6-17(21-7-9-24-10-8-21)16(12-15)20-18(22)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10H2,1H3,(H,20,22)

InChI Key

CCFQGZGHOYQSIX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.